molecular formula C8H10N2OS B11940506 4-Methoxybenzenecarbothiohydrazide

4-Methoxybenzenecarbothiohydrazide

Cat. No.: B11940506
M. Wt: 182.25 g/mol
InChI Key: LWUCPXUQMBECHJ-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Thiohydrazide Chemistry

The chemistry of thiohydrazides and their parent compounds, thiocarbohydrazides, has a rich history rooted in the fundamental exploration of organosulfur compounds. Initially, research focused on their basic synthesis and reactivity. A common early synthesis for the parent thiocarbohydrazide involved the reaction of carbon disulfide with hydrazine (B178648). sapub.orgsdiarticle2.in Over the decades, the field has evolved dramatically. Initially explored for their utility as analytical reagents and complexing agents for metal ions, the scope of their application has broadened significantly. sapub.orgresearchgate.net

In the latter half of the 20th century, chemists began to recognize the value of thiohydrazides as building blocks in heterocyclic synthesis. Their ability to react with a variety of bifunctional reagents opened pathways to complex molecular architectures. This evolution was driven by the growing demand for novel compounds in materials science and, most notably, in drug discovery. The realization that the thiohydrazide moiety is a key pharmacophore in many biologically active molecules propelled further investigation into its chemical properties and the development of more sophisticated synthetic methodologies. researchgate.netbohrium.com

Structural Features and Unique Reactivity Considerations of 4-Methoxybenzenecarbothiohydrazide

The compound this compound possesses a distinct molecular architecture that dictates its chemical behavior. The structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at the para (4) position, linked to a carbothiohydrazide functional group (-CSNHNH₂).

Structural Features:

Aromatic System: The benzene ring provides a rigid scaffold. The 4-methoxy group (-OCH₃) is a strong electron-donating group, which influences the electron density of the aromatic ring and the reactivity of the entire molecule. This electron-donating effect can enhance the nucleophilicity of the thiohydrazide group.

Thiohydrazide Moiety: This functional group is the primary site of reactivity. It contains a soft sulfur atom and two nucleophilic nitrogen atoms, allowing it to participate in a variety of chemical transformations. The presence of the C=S double bond (thione) and the N-N single bond are key to its chemical character. The thioamide group can exist in thione-thiol tautomeric forms, which is crucial for its reactivity in cyclization reactions. mdpi.com

Detailed structural parameters, such as bond lengths and angles, are critical to understanding the molecule's conformation and reactivity. While a specific crystal structure for this compound is not detailed in readily available literature, data from closely related benzohydrazide (B10538) derivatives provide insight into its expected geometry.

Table 1: Typical Bond Lengths in Related Hydrazide Structures
BondTypical Length (Å)
C=S~1.68 - 1.71
C-N (amide)~1.33 - 1.35
N-N~1.42 - 1.45
C-C (aromatic)~1.38 - 1.40
C-O (methoxy)~1.36 - 1.37

Data are generalized from crystallographic information on similar small organic molecules.

Unique Reactivity: The primary reactivity of this compound stems from the nucleophilicity of its nitrogen and sulfur atoms. A cornerstone of its utility is its reaction with aldehydes and ketones to form thiohydrazones. arjonline.org These intermediates are not merely stable products but are highly valuable precursors for complex heterocyclic systems.

A frequently observed and powerful transformation of thiohydrazide-derived hydrazones is their oxidative intramolecular cyclization. This reaction involves the nucleophilic attack of the sulfur atom onto the electrophilic carbon of the C=N bond, leading to the formation of stable, five-membered aromatic rings, specifically 1,3,4-thiadiazoles. mdpi.comresearchgate.net Furthermore, by reacting with other substrates like α-bromoketones or β-chlorovinyl aldehydes, thiohydrazides can be used to construct a variety of other heterocyclic systems, including 1,3,4-thiadiazines and pyridazines. mdpi.com The electron-donating 4-methoxy group often facilitates these heterocyclization processes, leading to higher yields. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyExpected Signals and Features
FT-IR (cm⁻¹)~3300-3150 (N-H stretching), ~1600 (Aromatic C=C), ~1250 (C-O stretching), ~1100-1000 (C=S stretching)
¹H NMR (ppm)~8.0-7.0 (Aromatic protons), ~4.0-3.8 (Methoxy protons, -OCH₃), ~5.0-4.0 (Hydrazine protons, -NHNH₂)
¹³C NMR (ppm)~200-190 (C=S), ~160 (Aromatic C-O), ~130-110 (Aromatic C-H), ~55 (Methoxy -OCH₃)

Predicted values are based on the analysis of functional groups and data from analogous structures.

Current Research Landscape and Future Directions for Benzenecarbothiohydrazide Derivatives

The contemporary research landscape for benzenecarbothiohydrazide derivatives is vibrant and heavily focused on medicinal and synthetic applications. These compounds are recognized as "privileged scaffolds" because their derivatives can interact with a wide range of biological targets. nih.gov

Current Research Highlights:

Anticancer Agents: A significant area of research involves incorporating the thiohydrazide moiety into larger molecules, such as steroids, to create novel anticancer agents. These functionalized heterosteroids are being investigated for their potential in treating breast and prostate cancers. mdpi.com The synthesis of fused heterocyclic systems like triazolo-thiadiazoles from thiohydrazide precursors has also yielded compounds with promising antitumor activity. researchgate.net

Heterocyclic Synthesis: Thiohydrazides continue to be indispensable tools for synthetic chemists. They serve as readily available starting materials for producing diverse heterocyclic compounds, including pyrazolines, pyridazines, and thiadiazines, under mild conditions. mdpi.com This versatility allows for the creation of large libraries of compounds for drug discovery screening.

Development of Biologically Active Molecules: Beyond cancer, derivatives are being explored for a multitude of pharmacological activities. Hydrazones, which are easily synthesized from hydrazides, are known to possess anticonvulsant, anti-inflammatory, antimalarial, and antioxidant properties. arjonline.org

Future Directions: The future of benzenecarbothiohydrazide chemistry appears promising. The ongoing demand for new therapeutic agents with improved selectivity and fewer side effects will continue to drive research. mdpi.com Future work will likely focus on the design and synthesis of more complex and targeted molecules based on this scaffold. The development of new, efficient synthetic methods, such as multicomponent reactions, will be crucial for generating molecular diversity. nih.gov Furthermore, as our understanding of biological pathways deepens, researchers will be able to design benzenecarbothiohydrazide derivatives that can modulate specific enzyme or receptor functions, opening new avenues for the treatment of a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

4-methoxybenzenecarbothiohydrazide

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)8(12)10-9/h2-5H,9H2,1H3,(H,10,12)

InChI Key

LWUCPXUQMBECHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NN

Origin of Product

United States

Synthetic Strategies for 4 Methoxybenzenecarbothiohydrazide and Analogous Structures

Precursor Synthesis and Derivatization Routes

A common and foundational approach to synthesizing 4-methoxybenzenecarbothiohydrazide begins with the preparation of a crucial precursor, 4-methoxybenzoyl hydrazide, which is then further modified.

Synthesis of 4-Methoxybenzoyl Hydrazide as a Synthon

4-Methoxybenzoyl hydrazide, also known as p-anisic hydrazide, serves as a fundamental building block. ontosight.ainih.gov Its synthesis is typically achieved through the reaction of a 4-methoxybenzoic acid derivative with hydrazine (B178648). A prevalent method involves the hydrazinolysis of methyl 4-methoxybenzoate (B1229959). nih.gov

In a representative procedure, methyl 4-methoxybenzoate is refluxed with hydrazine hydrate (B1144303) in a solvent such as methanol (B129727). nih.gov The reaction proceeds for several hours, after which the excess solvent and hydrazine are removed, yielding the crude 4-methoxybenzoyl hydrazide. Recrystallization from a suitable solvent like methanol is then performed to obtain the purified product. nih.gov This synthon is a stable, crystalline solid with a melting point in the range of 136-140 °C. sigmaaldrich.com

Table 1: Synthesis of 4-Methoxybenzoyl Hydrazide

Starting Material Reagent Solvent Condition Product Yield
Methyl 4-methoxybenzoate Hydrazine Hydrate Methanol Reflux 4-Methoxybenzoyl Hydrazide 92% nih.gov

Preparation of Thioacylated Intermediates

Once 4-methoxybenzoyl hydrazide is obtained, the next step involves the introduction of a sulfur atom to form a thioacylated intermediate. This can be achieved through various thioamidation reactions. One such method is the reaction of the hydrazide with an isothiocyanate. For instance, the reaction of a hydrazide with phenylisothiocyanate in a basic medium like dimethylformamide (DMF) with potassium hydroxide (B78521) can yield a potassium sulfide (B99878) salt intermediate. nih.gov This intermediate can then be further reacted to form various heterocyclic structures.

Another approach involves the Willgerodt-Kindler reaction, which can be used to prepare thioamides. nih.gov This reaction typically involves an aldehyde, a secondary amine (like the hydrazide), and elemental sulfur, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Direct Thionation Methodologies for Carboxylic Acid Derivatives

Direct thionation provides an alternative route, converting a carbonyl group in a carboxylic acid derivative directly into a thiocarbonyl group.

Reactions Employing Classical Thionating Reagents

Lawesson's reagent [2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide] is a widely used and effective reagent for the thionation of carbonyl compounds, including amides, esters, and ketones. nih.govnih.govencyclopedia.pub The reactivity of carbonyl derivatives towards Lawesson's reagent generally follows the order: amides > ketones > esters. researchgate.net This selectivity allows for the thionation of an amide group in the presence of an ester. acs.org The reaction mechanism is thought to proceed through a Wittig-like pathway involving a thiaoxaphosphetane intermediate. nih.govnih.gov Microwave irradiation can often accelerate these reactions. nih.gov

Phosphorus pentasulfide (P4S10) is another classical thionating agent. nih.govresearchgate.net It can be used in various solvents like dioxane at reflux temperatures to convert amides to thioamides with good yields. researchgate.net An advantage of using P4S10 supported on alumina (B75360) (Al2O3) is the simplified workup, where byproducts can be removed by hydrolysis rather than chromatography. researchgate.net

Table 2: Common Classical Thionating Reagents

Reagent Substrate Scope Typical Conditions
Lawesson's Reagent Amides, Esters, Ketones, Carboxylic Acids nih.govnih.govacs.org Toluene, Dichloromethane, Acetonitrile; Room temperature to reflux; Microwave irradiation nih.govencyclopedia.pubacs.org

Catalytic Thionation Approaches

More recent developments have focused on catalytic methods for thionation. While direct catalytic thionation of hydrazides to carbothiohydrazides is less commonly reported, related transformations of amides to thioamides are being explored. Some methods employ transition-metal-free conditions. For instance, N,N-dialkylanilines can catalyze the thionation of amides and esters using P4S10 under mild conditions. researchgate.net

Novel Synthetic Approaches to the Carbothiohydrazide Moiety

Research into novel synthetic methods for constructing the carbothiohydrazide functional group is ongoing. One innovative approach involves a one-pot, two-step strategy for converting N-aryl-substituted benzamides into benzothioamides. This method utilizes thionyl chloride to form a benzimidoyl chloride intermediate, which then reacts with a dithiocarbamate (B8719985) salt as a thiating reagent at room temperature to produce the thioamide in high yield. mdpi.com

Another strategy involves the reaction of hydrazides with carbon disulfide. For example, reacting a hydrazide with carbon disulfide in the presence of a base can lead to the formation of dithiocarbazate salts, which are versatile intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles. While not a direct route to this compound, these methods highlight the reactivity of the hydrazide moiety towards sulfur-containing electrophiles and represent a potential avenue for developing new synthetic pathways.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. While specific one-pot protocols for the direct synthesis of this compound are not extensively documented, strategies can be extrapolated from the synthesis of analogous structures like carbothioamides and other thio-functionalized compounds.

A plausible one-pot approach could involve the in-situ formation of a thiosemicarbazide (B42300) intermediate. For instance, a multicomponent reaction could be designed starting from hydrazine hydrate, an appropriate 4-methoxybenzoyl precursor, and a sulfur source. Research on the synthesis of 1H-pyrazole-1-carbothioamide derivatives demonstrates a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This points to the feasibility of first reacting hydrazine with an isothiocyanate or carbon disulfide to form a hydrazinecarbothioate or similar species, which then reacts with a 4-methoxybenzoyl derivative.

Another potential one-pot pathway is the direct thionation of 4-methoxybenzohydrazide. The parent hydrazide is readily synthesized by refluxing methyl 4-methoxybenzoate with hydrazine hydrate. nih.gov A subsequent thionation step using a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent could, in principle, be conducted in the same reaction vessel after the initial hydrazide formation, although this would require careful optimization of reaction conditions to avoid side reactions.

The synthesis of O-alkyl hydrazinecarbothioates has been achieved through a one-pot method starting from primary alcohols, carbon disulfide, and potassium hydroxide to form potassium alkyl xanthates, which are then reacted with hydrazines. researchgate.net This cascade approach highlights the potential for building the carbothiohydrazide scaffold in a single, streamlined process.

Table 1: Potential One-Pot Synthetic Approaches for Thiohydrazide Analogs

Strategy Starting Materials Key Intermediates Product Class Reference
Multicomponent Reaction Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate Thiosemicarbazide 1H-Pyrazole-1-carbothioamide biointerfaceresearch.com
Cascade Synthesis Primary alcohol, Carbon disulfide, Hydrazine Potassium alkyl xanthate O-Alkyl hydrazinecarbothioate researchgate.net

Mechanochemical Synthesis Considerations

Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, is a prominent green chemistry technique that often reduces or eliminates the need for solvents, decreases reaction times, and can lead to quantitative yields. nih.gov While direct mechanochemical synthesis of this compound has not been specifically reported, the synthesis of related thioureas, thiosemicarbazones, and other heterocyclic systems via this method provides a strong basis for its applicability. nih.govmdpi.com

Key considerations for developing a mechanochemical route to this compound include:

Reactant State: The reaction would involve the grinding of solid reactants, such as 4-methoxybenzohydrazide and a thionating agent (e.g., P₄S₁₀), or a multicomponent mixture of a 4-methoxybenzoyl derivative, a hydrazine source, and a sulfur source.

Milling Parameters: The reaction outcome would be highly dependent on milling parameters such as frequency, time, and the material and size of the milling balls and vessel. For example, the synthesis of some chemoreceptors has been shown to succeed in a shaking mill but fail in a planetary ball mill, indicating the sensitivity of mechanochemical reactions to the specific equipment used.

Liquid-Assisted Grinding (LAG): In some cases, the addition of a catalytic amount of a liquid (LAG) can significantly accelerate the reaction. This has been demonstrated in the synthesis of azomethines where grinding solid reactants leads to the formation of a colored product without bulk solvent. youtube.com

Reaction Discovery: Mechanochemistry can sometimes provide access to products that are difficult to obtain through traditional solution-based synthesis, highlighting its potential as a tool for reaction discovery. nih.gov

The synthesis of thiosemicarbazone derivatives of N-(4-methoxybenzyl) thiosemicarbazide has been achieved through conventional heating in methanol, but a mechanochemical approach could offer a more sustainable alternative. mdpi.com Similarly, the synthesis of thiazolidinone-triazole derivatives has been successfully performed by grinding reactants in a custom-made copper flask, where the vessel itself can participate in the catalysis, a technique that could be explored for thiohydrazide synthesis. nih.gov

Regioselective and Stereoselective Synthesis of Advanced this compound Derivatives

This compound is a valuable precursor for synthesizing more complex, advanced derivatives, particularly heterocyclic compounds. The control of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product's atoms) is paramount in these syntheses.

Regioselectivity: The reaction of thiohydrazides with multifunctional reagents can lead to different products depending on which reactive sites are involved.

Pyrazoline Formation: The reaction of thiohydrazides with α,β-unsaturated ketones can proceed via a nucleophilic addition of the NH group to the double bond, followed by cyclization and dehydration to form pyrazolines. The regioselectivity of this heterocyclization can be influenced by the substituents on the thiohydrazide. mdpi.com

Thiadiazole and Thiadiazine Synthesis: Oxidative cyclization of thiohydrazide-derived hydrazones is a common route to 1,3,4-thiadiazoles. mdpi.com Alternatively, reacting this compound with precursors containing appropriately positioned electrophilic sites and carbonyl groups can lead to the regioselective formation of fused or spiro-thiadiazine systems. For example, the reaction of oxamic acid thiohydrazides with 16β,17β-epoxypregnenolone exclusively yields spiro-thiadiazines, demonstrating precise regiochemical control dictated by the substrate's structure. mdpi.com The reaction of 4,5-dichlorophthalic anhydride (B1165640) with thiosemicarbazide results in the opening of the anhydride ring to form 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid, a highly regioselective outcome. nih.gov

Stereoselectivity: The primary source of stereoisomerism in the immediate derivatives of this compound arises from the formation of a C=N imine bond when it condenses with aldehydes or ketones to form thiosemicarbazones.

E/Z Isomerism: The resulting C=N double bond can exist as E or Z isomers. The isolation of different isomers has been observed in ruthenium complexes of thiosemicarbazones derived from N-(4-methoxybenzyl) thiosemicarbazide. Spectroscopic studies indicated the presence of two isomers in solution that differ in the configuration of the imine bond, and X-ray crystallography confirmed this hypothesis. mdpi.com The specific isomer formed can be influenced by reaction conditions, solvents, and, in the case of metal complexes, the nature of the metal center and other ligands.

Table 2: Examples of Regio- and Stereocontrolled Synthesis of Thiohydrazide Derivatives

Reactant 1 Reactant 2 Product Type Selectivity Control Reference
Oxamic acid thiohydrazide α,β-Unsaturated ketone Pyrazoline Regioselective (NH addition to double bond) mdpi.com
Oxamic acid thiohydrazide 16β,17β-Epoxypregnenolone Spiro-thiadiazine Regioselective (SH attack on epoxide) mdpi.com
Thionated Hydrazone Oxidizing Agent (e.g., air) 1,3,4-Thiadiazole (B1197879) Regioselective (Intramolecular S-attack on C=N) mdpi.com

Reactivity of the Hydrazine (-NHNH2) Moiety

The hydrazine functional group in this compound is a versatile nucleophile and plays a crucial role in many of its characteristic reactions.

1 Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. researchgate.netsemanticscholar.org This reaction, often catalyzed by acid or base, involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgchemguide.co.uk The formation of these Schiff bases is a fundamental transformation in the derivatization of this compound. nih.govresearchgate.net The reaction is typically reversible, and the resulting hydrazones can be isolated as stable crystalline products. researchgate.net

Reactant TypeProductGeneral Conditions
AldehydesHydrazone (Schiff Base)Acid or base catalysis, often in an alcohol solvent. libretexts.orgresearchgate.net
KetonesHydrazone (Schiff Base)Similar to aldehydes, though ketones can be less reactive. libretexts.orglibretexts.org

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis

2 N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine (B178648) group are nucleophilic and can be alkylated or acylated.

N-Alkylation: N-alkylation involves the reaction of the hydrazine moiety with alkylating agents, such as alkyl halides. rsc.org This reaction introduces an alkyl group onto one or both of the nitrogen atoms. The selectivity of mono- versus di-alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants. rsc.org

Transformations of the Methoxy-Substituted Phenyl Ring

The anisole (B1667542) (methoxybenzene) moiety of 4-methoxybenzenecarbothiohydrazide can undergo reactions characteristic of activated aromatic rings.

The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the carbothiohydrazide group (-CSNHNH₂).

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the carbothiohydrazide group is expected to be a deactivating group due to the electron-withdrawing nature of the thiocarbonyl (C=S) bond, directing incoming electrophiles primarily to the meta position relative to itself.

In a disubstituted system like this, the directing effects of the two groups must be considered. The powerful ortho, para-directing methoxy group dominates the directing effects. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the methoxy group (C-3 and C-5).

Typical EAS reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would likely yield 3-bromo-4-methoxybenzenecarbothiohydrazide.

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is expected to introduce a nitro group at the C-3 position, yielding 4-methoxy-3-nitrobenzenecarbothiohydrazide.

Friedel-Crafts Reactions: These reactions are often challenging on rings bearing deactivating groups. The deactivating effect of the carbothiohydrazide moiety may inhibit Friedel-Crafts alkylation and acylation. youtube.com

The general mechanism for these substitutions involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org

The methoxy group is generally stable, but it can be cleaved to form a hydroxyl group (phenolic -OH) under specific, often harsh, conditions. This O-demethylation reaction is a critical transformation for modifying the electronic and biological properties of the molecule.

Common reagents used for the demethylation of aryl methyl ethers include strong proton acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). Boron tribromide is particularly effective and often used under milder conditions compared to hydrohalic acids. The reaction proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond.

In some biological or biomimetic systems, O-demethylation can be achieved enzymatically. For instance, cytochrome P450 monooxygenases are known to catalyze the O-demethylation of substrates like 4-methoxybenzoate (B1229959). nih.gov While not a standard synthetic method, it highlights a potential metabolic pathway.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound is an ideal substrate for MCRs due to its multiple nucleophilic sites (the two nitrogen atoms of the hydrazine moiety and the sulfur atom).

This compound can participate in various MCRs to rapidly construct complex heterocyclic libraries. For example, it can be used in reactions analogous to the Biginelli or Hantzsch reactions to create novel pyrimidine (B1678525) or dihydropyridine (B1217469) derivatives, respectively, although with significant structural modification of the final products due to the thiohydrazide core.

A notable example is the synthesis of pyrazole (B372694) derivatives. A four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate (B1235776) has been reported to yield dihydropyrano[2,3-c]pyrazoles. nih.gov By substituting hydrazine hydrate with this compound, this reaction could potentially be adapted to synthesize more complex pyrazole-based structures, incorporating the 4-methoxyphenylthioamide moiety. Similarly, MCRs involving aldehydes and active methylene (B1212753) compounds are a cornerstone for generating molecular diversity. ajgreenchem.com The hydrazine part of the molecule can react with in situ generated intermediates from the other components, leading to heterocyclic ring formation in a single, efficient step. beilstein-journals.org

Coordination Chemistry of 4 Methoxybenzenecarbothiohydrazide As a Ligand

Coordination Modes and Chelation Behavior

The coordination versatility of 4-Methoxybenzenecarbothiohydrazide stems from its unique molecular structure, which features several potential donor atoms. The interplay of these atoms dictates the ligand's chelation behavior and the resulting geometry of the metal complexes.

Sulfur and Nitrogen Donor Atom Capabilities

This compound possesses both soft (sulfur) and hard (nitrogen) donor atoms, making it capable of coordinating with a variety of metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. The thioamide group (-C(S)NH-) and the hydrazone moiety (-NH-N=) are the primary sites of interaction.

The sulfur atom of the thiocarbonyl group (C=S) is a soft donor and readily coordinates to soft metal ions. Spectroscopic evidence, particularly in the infrared (IR) spectra of metal complexes, indicates the involvement of the sulfur atom in coordination. A shift in the ν(C=S) vibrational band to a lower frequency in the complex compared to the free ligand is a hallmark of this interaction.

The nitrogen atoms of the hydrazone moiety also play a crucial role in coordination. Both the imine nitrogen (-N=) and the amine nitrogen (-NH-) can act as donor sites. The involvement of the azomethine nitrogen in coordination is often confirmed by a shift in the ν(C=N) band in the IR spectrum. Proton NMR (¹H NMR) spectroscopy can also provide evidence of coordination through the deprotonation of the N-H proton upon complexation, particularly in its enol form.

Monodentate, Bidentate, and Polydentate Coordination Modes

Depending on the reaction conditions, the nature of the metal ion, and the presence of other ligands, this compound can exhibit various coordination modes:

Monodentate: In some instances, the ligand may coordinate to a metal center through only one donor atom, typically the sulfur atom of the thiocarbonyl group.

Bidentate: This is the most common coordination mode for thiohydrazide ligands. Chelation typically occurs through the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered ring with the metal ion. This N,S-bidentate coordination is a recurring motif in the chemistry of thiosemicarbazones and related ligands. niscpr.res.in

Tridentate: By involving an additional donor site, this compound can act as a tridentate ligand. For instance, in its deprotonated (thiolate) form, the ligand can coordinate through the sulfur, the azomethine nitrogen, and the terminal amine nitrogen. Some related aroylhydrazone ligands have been shown to coordinate in a tridentate NNO fashion. niscpr.res.in

The flexibility in coordination modes allows for the formation of a diverse range of complex geometries, from simple mononuclear species to more complex polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexes with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, readily form complexes with this compound.

Copper(II) Complexes: Copper(II) complexes of ligands containing a thio-hydrazone moiety are well-studied. For instance, the reaction of di-2-pyridyl ketone-4-methoxybenzhydrazone with copper(II) chloride yields a complex where the ligand acts as a tridentate NNO donor. niscpr.res.in In other cases, copper(II) has been shown to form complexes with related thiosemicarbazone ligands, often exhibiting square planar or distorted square pyramidal geometries. nih.gov The coordination environment around the copper(II) ion in these complexes is often satisfied by the N,S donor atoms of the ligand and additional co-ligands or solvent molecules.

Nickel(II) Complexes: Nickel(II) forms a variety of complexes with thiohydrazide and hydrazone ligands. Depending on the ligand and reaction conditions, square-planar, tetrahedral, or octahedral geometries can be achieved. For example, the reaction of 4-benzyloxybenzoylhydrazine with various benzaldehydes in the presence of nickel(II) acetate (B1210297) leads to the formation of bis[N-4-substituted benzylidene(4-benzyloxy)benzoyl-hydrazinato]nickel(II) complexes. niscpr.res.in In these complexes, the ligand coordinates in its enol form. The resulting complexes can be paramagnetic or diamagnetic depending on their geometry.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms diamagnetic complexes with tetrahedral or octahedral geometries. The synthesis of zinc(II) complexes with ligands containing the 4-methoxybenzylidene moiety has been reported, resulting in distorted tetrahedral geometries. researchgate.net In the case of di-2-pyridyl ketone-4-methoxybenzhydrazone, a zinc(II) complex is formed where the ligand coordinates as a tridentate NNO donor. niscpr.res.in

Table 1: Examples of Transition Metal Complexes with Related Hydrazone Ligands

Metal IonLigandCoordination ModeGeometryReference
Copper(II)di-2-pyridyl ketone-4-methoxybenzhydrazoneTridentate (NNO)Not Specified niscpr.res.in
Copper(II)2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazoneTridentate (ONO)Square Pyramidal / Square Planar nih.gov
Nickel(II)N-4-substituted benzylidene(4-benzyloxy)benzoyl-hydrazoneBidentate (via enol form)Not Specified niscpr.res.in
Zinc(II)N,N′-bis(4-methoxybenzylidene)ethane-1,2-diamineBidentate (NN)Distorted Tetrahedral researchgate.net
Zinc(II)di-2-pyridyl ketone-4-methoxybenzhydrazoneTridentate (NNO)Not Specified niscpr.res.in

Complexes with Main Group and Lanthanide Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include main group and lanthanide elements.

Main Group Metal Complexes: While less common than transition metal complexes, main group elements can also form complexes with thiohydrazide ligands. For instance, ligands containing thiol and amine/amide functionalities have been shown to form stable chelates with technetium-99m. nih.gov The coordination often involves the deprotonated thiol and nitrogen atoms.

Lanthanide Metal Complexes: Lanthanide ions, being hard acids, typically prefer coordination with hard donor atoms like oxygen and nitrogen. However, the presence of sulfur in the thiohydrazide ligand does not preclude complex formation. The synthesis of lanthanide(III) complexes with various hydrazine (B178648) and thiodipropanoic acid ligands has been reported, showcasing the versatility of these types of ligands in coordinating with f-block elements. growingscience.com The larger ionic radii of lanthanide ions often lead to higher coordination numbers and the formation of polymeric or hydrated complexes.

Influence of Metal Ion and Anions on Complex Formation and Structure

The final structure of a metal complex is a delicate balance of several factors, including the properties of the metal ion and the nature of the counter-anion present in the reaction medium.

The ionic radius, charge, and electronic configuration of the metal ion significantly influence the coordination number and geometry of the resulting complex. For example, smaller, highly charged metal ions may favor lower coordination numbers, while larger ions like lanthanides can accommodate more ligand molecules. The preference of a metal ion for hard or soft donor atoms, as dictated by the HSAB principle, will also determine which donor sites of the this compound ligand will be involved in bonding.

The counter-anion (e.g., chloride, nitrate (B79036), acetate) can also play a crucial role in the structure of the final complex. Anions can either be innocent counter-ions, simply balancing the charge of the complex cation, or they can actively participate in the coordination sphere of the metal ion. For instance, in the copper(II) complex of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone, chloride and nitrate ions were found to be directly coordinated to the copper center, influencing the final geometry of the complexes. nih.gov

Stereochemistry and Isomerism in Coordination Compounds

Geometrical isomerism, also known as cis-trans isomerism, is a common feature in square planar and octahedral complexes. isca.meresearchgate.net

For a square planar complex with the general formula [M(L)₂X₂], where L is this compound and X is a monodentate ligand, two geometrical isomers are possible: cis and trans. In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are on opposite sides. The specific isomer formed can have different physical and chemical properties.

In octahedral complexes of the type [M(L)₂(X)₂], cis and trans isomers can also exist. Furthermore, for octahedral complexes with the formula [M(L)₃], where L is a bidentate ligand like this compound, facial (fac) and meridional (mer) isomers can be formed. In the fac isomer, the three donor atoms of one type are on one face of the octahedron, whereas in the mer isomer, they lie in a plane that bisects the molecule. Studies on related thiosemicarbazone complexes with Co(II) and Ni(II) have suggested the formation of distorted octahedral geometries.

Table 1: Possible Geometrical Isomers for this compound Complexes

Complex TypeCoordination GeometryPossible Isomers
[M(4-MBT)₂X₂]Square Planarcis, trans
[M(4-MBT)₂X₂]Octahedralcis, trans
[M(4-MBT)₃]Octahedralfac, mer

Note: 4-MBT is an abbreviation for this compound.

Coordination isomerism can occur in compounds containing complex cationic and anionic parts, where the ligands are exchanged between the two metal centers. For a compound containing a complex cation with this compound and a complex anion, a coordination isomer could be formed by the interchange of this ligand with a ligand from the anionic sphere. For example, a hypothetical salt like [Co(4-MBT)₃][Cr(CN)₆] would be a coordination isomer of [Cr(4-MBT)₃][Co(CN)₆].

Thermodynamic and Kinetic Stability of Metal Complexes

The stability of a metal complex can be described in two ways: thermodynamic stability, which relates to the equilibrium constant for its formation, and kinetic stability, which pertains to its lability or inertness in ligand exchange reactions. isca.me

Ligand substitution reactions in coordination complexes can proceed through different mechanisms, primarily dissociative (D), associative (A), or interchange (I) pathways. The preferred mechanism depends on factors such as the nature of the metal ion, the ligands, and the reaction conditions. For octahedral complexes, dissociative or interchange mechanisms are common. In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

The stability of metal complexes with this compound is significantly influenced by the chelate effect. As a bidentate ligand, it forms a stable ring structure upon coordination with a metal ion. This chelation leads to a greater thermodynamic stability compared to complexes with analogous monodentate ligands. The formation of five- or six-membered chelate rings is generally the most stable. The entropy change for the formation of a chelate complex is typically more positive (favorable) than for a non-chelate complex, which contributes to the larger stability constant.

The lability of a complex, or its kinetic reactivity towards ligand substitution, is also affected by the chelate effect. Chelate complexes are generally more inert than their non-chelate counterparts because multiple bonds must be broken for the ligand to be replaced.

Table 2: General Trends in Stability for Metal Complexes

FactorInfluence on Stability
Chelate EffectIncreases thermodynamic stability
Nature of Metal IonHigher charge and smaller ionic radius generally lead to greater stability
Ligand BasicityMore basic ligands often form more stable complexes

Redox Properties of this compound Metal Complexes

The redox behavior of metal complexes is a crucial aspect of their chemistry, particularly for transition metal ions that can exist in multiple oxidation states. The ligand itself can also be redox-active. In the case of this compound complexes, both the metal center and the ligand can potentially participate in electron transfer processes.

The redox properties of such complexes can be investigated using techniques like cyclic voltammetry. This method can reveal the potentials at which the metal ion or the ligand is oxidized or reduced. Studies on related copper(II) complexes with thiohydrazone ligands have shown a relationship between their redox potentials and their biological activity. The structure of the ligand, including substituents like the methoxy (B1213986) group, can influence the redox potential of the central metal atom. The presence of sulfur and nitrogen donor atoms in the ligand can stabilize different oxidation states of the metal, and the ligand itself may undergo redox reactions. Research on other redox-active ligands has shown that the coordination environment can significantly alter the redox potentials of both the metal and the ligand.

Advanced Spectroscopic and Crystallographic Investigations of 4 Methoxybenzenecarbothiohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nd.eduuobasrah.edu.iq For 4-Methoxybenzenecarbothiohydrazide, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group (O-CH₃) typically appear as a sharp singlet in the upfield region. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets and triplets) in the downfield region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carbothiohydrazide moiety. researchgate.net The protons of the hydrazide group (-NH-NH₂) also give rise to distinct signals that can sometimes be broadened due to exchange processes.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. hmdb.ca Key signals include the carbon of the methoxy group, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions relative to the substituents), and the carbon of the thiocarbonyl group (C=S), which typically appears significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Benzohydrazide (B10538) Derivative

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity/Coupling Constant (J)
OCH₃3.7955.2s
Aromatic-H7.26129.6d, J = 8.8 Hz
Aromatic-H6.87114.1d, J = 8.8 Hz
NH₂5.27-s
Aromatic-C-159.7-
Aromatic-C-127.1-
Aromatic-C-149.8-
Aromatic-C-108.5-
Note: Data is for a representative benzohydrazide derivative and may vary slightly for this compound. The table is based on data presented in a study on a similar compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. ksu.edu.sayoutube.com These methods are particularly useful for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. mendeley.comresearchgate.netscispace.comunige.ch Key vibrational modes include:

N-H stretching: Typically observed in the region of 3100-3300 cm⁻¹, corresponding to the amine group of the hydrazide moiety.

C-H stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found at slightly lower wavenumbers.

C=S stretching: The thiocarbonyl group gives rise to a characteristic absorption band, the position of which can be sensitive to the molecular environment.

C-N stretching: Vibrations associated with the C-N bond of the hydrazide group are also present.

C-O stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage of the methoxy group are typically observed. esisresearch.org

Aromatic C=C stretching: These vibrations are characteristic of the benzene ring and appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak or inactive in the IR spectrum. ksu.edu.sa For instance, the C=S and C-C bonds of the aromatic ring often produce strong Raman signals. The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the structural confirmation of this compound and its derivatives. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for a Benzoxazole (B165842) Derivative

Vibrational Mode Wavenumber (cm⁻¹)
CH₂ symmetric stretching2949 (IR), 2973 (Raman)
CH₂ scissoring1428 (IR), 1433 (Raman)
Asymmetric C-O-C stretching1144 (IR), 1146 (Raman)
Symmetric C-O-C stretching1063 (IR), 1066 (Raman)
Note: This data is for a related benzoxazole derivative and provides an example of typical vibrational frequencies. esisresearch.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. nd.edu For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural features through the analysis of its fragmentation pattern. chemguide.co.ukslideshare.net

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. libretexts.orgmiamioh.edulibretexts.org

Common fragmentation pathways for this molecule may include:

Alpha-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group.

Loss of small neutral molecules: Elimination of molecules such as H₂S, NH₃, or CH₃O•.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Fragmentation of the aromatic ring: Characteristic losses associated with the benzene ring structure.

By analyzing the m/z values of the fragment ions, a fragmentation pattern can be constructed, which serves as a molecular fingerprint and helps to confirm the proposed structure. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.orgyoutube.com This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. fiveable.me

This compound contains several chromophores, including the benzene ring, the thiocarbonyl group (C=S), and the nitrogen atoms with lone pairs of electrons. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to various electronic transitions: shu.ac.uklibretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed for the aromatic ring and the C=S double bond and often have high molar absorptivity. shu.ac.uk

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. shu.ac.uk

The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum can be influenced by the solvent and the presence of substituents on the molecule. libretexts.org UV-Vis spectroscopy is a valuable tool for confirming the presence of conjugated systems and for studying the electronic properties of this compound and its derivatives. mendeley.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

By growing a suitable single crystal of this compound, its crystal structure can be determined with high precision using X-ray crystallography. This analysis reveals the exact spatial arrangement of all atoms in the molecule, including the planarity of the benzene ring and the geometry around the hydrazide and thiocarbonyl groups. The crystallographic data includes the unit cell parameters, space group, and the fractional atomic coordinates, which together define the crystal lattice and the molecular structure within it. mdpi.com

This compound can act as a ligand, coordinating to metal ions through its sulfur and nitrogen atoms. Single crystal X-ray diffraction is a crucial tool for characterizing the resulting coordination complexes. mdpi.com The crystallographic analysis of these complexes provides detailed information about:

The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

The mode of coordination of the ligand (e.g., bidentate, monodentate).

The precise bond lengths and angles between the metal ion and the ligand atoms.

For instance, in a nickel(II) complex with a related benzohydrazide ligand, X-ray crystallography revealed a distorted square planar geometry with the ligand acting as a bidentate chelator through the oxygen and one of the nitrogen atoms. mdpi.com Such studies are fundamental to understanding the nature of the metal-ligand interactions and the structural properties of these coordination compounds.

Table 3: Crystallographic Data for a Nickel(II) Complex of a Benzohydrazide Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.9695(3)
b (Å)5.9308(2)
c (Å)14.7966(4)
α (°)90
β (°)100.5010(10)
γ (°)90
V (ų)900.07(5)
Note: This data is for a related Ni(II) complex and illustrates the type of information obtained from single crystal X-ray diffraction. mdpi.commdpi.com

Computational and Theoretical Studies on 4 Methoxybenzenecarbothiohydrazide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for understanding the electronic structure and predicting the reactivity of molecules. These methods provide detailed insights into the behavior of electrons within a molecule, which governs its chemical properties and interactions. For 4-Methoxybenzenecarbothiohydrazide and its derivatives, these computational approaches have been instrumental in elucidating their fundamental characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the molecular structure and vibrational frequencies of various compounds, including those related to this compound. For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to optimize the molecular geometry of related structures like 4-methoxybenzaldehyde. researchgate.net These studies provide a theoretical framework that can be compared with experimental data, such as that obtained from FTIR and FT-Raman spectroscopy, to achieve a comprehensive understanding of the molecule's vibrational modes. researchgate.net

The application of DFT extends to analyzing the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which can be investigated using Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, DFT is crucial for calculating various electronic properties, including molecular electrostatic potential (MEP), and Mulliken and natural atomic charge distributions. researchgate.net The insights gained from DFT calculations are vital for understanding the electronic nature of molecular interactions, which is critical in fields like pharmaceutical formulation where unforeseen interactions can lead to failures. nih.gov The accuracy of DFT results is highly dependent on the choice of the functional and basis set used in the calculations. nih.gov

Table 1: Key Applications of DFT in the Study of this compound and Related Compounds

ApplicationDescriptionReference
Geometry Optimization Determination of the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net
Vibrational Analysis Calculation of vibrational frequencies to aid in the assignment of experimental infrared and Raman spectra. researchgate.net
Electronic Property Calculation Computation of properties such as molecular electrostatic potential, atomic charges, and dipole moments. researchgate.net
NBO Analysis Investigation of charge delocalization and hyper-conjugative interactions to understand molecular stability. researchgate.net

Ab initio quantum chemistry methods are computational chemistry methods based on quantum mechanics. arxiv.org Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF theory provides a good starting point, it does not fully account for electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory and Configuration Interaction, build upon the HF method to include electron correlation effects, leading to more accurate results.

For molecules like this compound, ab initio calculations, including HF, can be used to determine their structural and electronic properties. nasa.govnasa.gov These methods have been successfully applied to study the structural evolution and conductance of molecules like benzene-1,4-dithiol bonded to gold electrodes. nih.gov Such calculations are crucial for understanding how conformational changes affect molecular transport properties. nih.gov The combination of ab initio methods with techniques like the nonequilibrium Green's function method allows for the simulation of electronic transport, providing valuable insights into the behavior of molecules in electronic devices. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govschrodinger.com A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, suggesting that the molecule is "soft." Conversely, a large HOMO-LUMO gap suggests a "hard" molecule with lower reactivity. nih.gov

FMO analysis, often performed using data from DFT calculations, helps in predicting the most reactive sites within a molecule. youtube.comnih.gov For derivatives of this compound, the HOMO and LUMO energy levels and their distribution across the molecule can be calculated. These calculations can reveal that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is spread over the electron-accepting regions. nih.gov The energy of the HOMO-LUMO gap can be correlated with the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. schrodinger.comyoutube.com This information is valuable for understanding the electronic absorption spectra of these compounds. nih.govschrodinger.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificanceReference
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity). youtube.comnih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity). youtube.comnih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful computational techniques that provide a dynamic view of molecular systems. These methods allow for the exploration of molecular conformations and the interactions between molecules over time, offering insights that are often inaccessible through experimental methods alone.

The orientation of the methoxy (B1213986) groups can vary, leading to different molecular conformations. mdpi.com Torsion angles, which describe the rotation around a chemical bond, are a key parameter in conformational analysis. proteinstructures.comyoutube.com By calculating the potential energy surface as a function of relevant torsion angles, researchers can identify the low-energy conformations of the molecule. This information is vital for understanding the molecule's biological activity, as the conformation can significantly influence how it binds to a biological target.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment. mdpi.com These simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in determining the properties of materials in the solid state and in solution. cardiff.ac.uknih.gov

For derivatives of this compound, MD simulations can be used to investigate how these molecules interact with each other and with solvent molecules. mdpi.comcardiff.ac.uk For example, simulations can reveal the preferred hydrogen bonding patterns in different crystal structures or in solution. mdpi.comcardiff.ac.uk These simulations can show which atoms, such as the sulfur atom or the oxygen atoms of the methoxy groups, act as hydrogen bond acceptors. cardiff.ac.uk The insights gained from MD simulations can help to explain the observed crystal packing and can be used to predict the solubility and other physical properties of these compounds. rsc.orgmdpi.com

Reaction Pathway Elucidation and Mechanistic Insights

The study of reaction mechanisms through computational means provides a molecular-level view of how chemical transformations occur. For a molecule like this compound, which serves as a precursor to various derivatives, understanding its reaction pathways is fundamental.

Transition State Calculations

A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, such as those employing density functional theory (DFT), are powerful tools for locating these fleeting structures. The process involves optimizing the geometry of a proposed transition state and verifying its nature through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Such calculations would be invaluable in understanding the formation of various derivatives from this compound.

Prediction of Kinetic and Thermodynamic Parameters

Once transition states and equilibrium geometries of reactants and products are determined, a wealth of kinetic and thermodynamic data can be calculated. These parameters provide quantitative insights into the feasibility and rate of a reaction.

Table 1: Key Kinetic and Thermodynamic Parameters Obtainable from Computational Studies

ParameterDescriptionSignificance for this compound
Activation Energy (Ea) The minimum energy required for a reaction to occur.Determines the reaction rate for the formation of derivatives.
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.Indicates whether a reaction involving the compound is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction.
Rate Constants (k) A proportionality constant in the rate equation of a chemical reaction.Quantifies the speed of a reaction.

These parameters are crucial for predicting the reactivity of this compound in various chemical environments and for designing synthetic pathways to its derivatives.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry offers the capability to predict various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to validate the computed molecular structure and provide a more detailed interpretation of the experimental results. For this compound, theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be particularly insightful. Discrepancies between predicted and experimental data can often highlight specific molecular interactions or environmental effects not accounted for in the theoretical model.

Ligand Field Theory and Molecular Orbital Theory Applications to Coordination Compounds

This compound and its derivatives can act as ligands, forming coordination compounds with various metal ions. The electronic structure and properties of these complexes can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.

LFT, an extension of crystal field theory, describes the splitting of metal d-orbitals due to the electrostatic field of the surrounding ligands. This splitting pattern, which is dependent on the geometry of the complex, determines the magnetic properties and electronic spectra of the coordination compound.

MO theory provides a more comprehensive picture of bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals. An MO diagram for a coordination complex of this compound would illustrate the nature of the metal-ligand bonds (sigma and pi interactions) and the distribution of electrons in bonding, non-bonding, and anti-bonding orbitals. This detailed electronic description is essential for understanding the reactivity and stability of these complexes.

Table 2: Theoretical Approaches to Understanding Coordination Compounds of this compound

TheoryFocusKey Insights
Ligand Field Theory (LFT) d-orbital splitting in the presence of ligands.Explanation of magnetic properties and d-d electronic transitions (color).
Molecular Orbital (MO) Theory Combination of metal and ligand atomic orbitals to form molecular orbitals.Detailed description of metal-ligand bonding, charge distribution, and reactivity.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Synthetic Building Block for Complex Molecules

The inherent reactivity of 4-Methoxybenzenecarbothiohydrazide makes it an excellent starting material for the synthesis of a diverse range of complex organic molecules. Its ability to participate in various cyclization and condensation reactions has positioned it as a key precursor in several synthetic pathways.

Precursor for Sulfur- and Nitrogen-Containing Heterocycles

The carbothiohydrazide group (-CSNHNH2) is a versatile functional group that can react with a variety of electrophiles to form heterocyclic rings containing both sulfur and nitrogen atoms. For instance, the reaction of thiosemicarbazide (B42300) derivatives with dicarbonyl compounds is a well-established method for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry. The presence of the methoxy (B1213986) group on the benzene (B151609) ring of this compound can influence the electronic properties and reactivity of the molecule, potentially leading to novel derivatives with unique biological activities.

While specific studies detailing the cyclization reactions of this compound are not extensively documented in publicly available literature, the general reactivity of thiosemicarbazides suggests its utility in constructing such heterocyclic systems.

Scaffold for Diverse Molecular Libraries

In the field of drug discovery and materials science, the generation of molecular libraries containing a wide variety of structurally related compounds is crucial for screening and identifying molecules with desired properties. The structure of this compound provides a robust scaffold that can be readily modified at several positions. The amino and thioamide functionalities allow for the introduction of a diverse set of substituents through reactions such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases. This modular approach enables the systematic generation of a library of derivatives, each with distinct steric and electronic properties, which can then be screened for various applications.

Catalytic Roles in Organic Transformations

The ability of this compound and its derivatives to coordinate with metal ions and participate in hydrogen bonding interactions suggests their potential as ligands in catalysis.

As a Ligand in Homogeneous Catalysis

The sulfur and nitrogen atoms in the carbothiohydrazide moiety can act as donor atoms, allowing the molecule to form stable complexes with various transition metals. These metal complexes can then function as catalysts in a range of organic transformations. For example, palladium complexes of thiosemicarbazone ligands, which can be synthesized from thiosemicarbazides, have been shown to be effective catalysts for cross-coupling reactions. Research on related compounds has indicated that electron-donating groups on the aromatic ring, such as a methoxy group, can enhance the catalytic activity of the metal center. mdpi.com This suggests that metal complexes of this compound could be promising catalysts for reactions like Suzuki and Heck couplings.

Table 1: Potential Catalytic Applications of Metal Complexes of this compound Derivatives

Catalytic ReactionPotential Metal CenterRationale
Suzuki CouplingPalladium (Pd)Electron-donating methoxy group can enhance catalytic activity. mdpi.com
Heck CouplingPalladium (Pd)Thiosemicarbazone complexes are known to be effective.
HydrogenationRuthenium (Ru), Rhodium (Rh)N,S-donor ligands can stabilize catalytically active species.

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a green and sustainable alternative to metal-based catalysis. Thiourea and thiosemicarbazone derivatives have emerged as effective organocatalysts for a variety of reactions, primarily through their ability to act as hydrogen bond donors. rsc.org The thiosemicarbazide moiety in this compound can potentially activate electrophiles through hydrogen bonding, facilitating nucleophilic attack. While direct studies on the organocatalytic activity of this compound are limited, the established catalytic capabilities of related structures point towards a promising area for future research. rsc.org

Advanced Materials Development

The unique chemical structure of this compound also lends itself to the development of advanced materials with tailored properties.

The formation of Schiff bases through the condensation of this compound with various aldehydes can lead to the creation of molecules with liquid crystalline properties. The rigid aromatic core provided by the benzene ring, coupled with the flexible side chains that can be introduced, are key structural features for the formation of mesophases. The presence of the methoxy group can influence the intermolecular interactions and packing of the molecules, thereby affecting the transition temperatures and the type of liquid crystal phase formed.

Precursors for Polymeric and Supramolecular Materials

The bifunctional nature of this compound, possessing both a nucleophilic hydrazone moiety and a thione group, allows it to act as a monomer in the synthesis of specialized polymers. A key application in this area is its use as a precursor for poly(1,3,4-thiadiazole)s. The 1,3,4-thiadiazole (B1197879) ring is a well-known heterocyclic motif that imparts desirable properties to polymeric materials, including thermal stability and specific electronic characteristics. nih.govisres.orgacs.org

The synthesis of these polymers typically involves the cyclization of thiohydrazides. nih.gov For instance, the reaction of a dicarboxylic acid with a bis(thiohydrazide) derivative can lead to the formation of a poly(1,3,4-thiadiazole). While direct polymerization studies with this compound are not extensively documented, the known reactivity of thiohydrazides to form 1,3,4-thiadiazoles provides a strong basis for its potential in this field. mdpi.com The methoxy group on the benzene ring can further influence the properties of the resulting polymer, such as solubility and processability.

In the realm of supramolecular chemistry, this compound and its derivatives can act as versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comnih.gov The nitrogen and sulfur atoms of the thiohydrazide group can coordinate with various metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.orgmdpi.com The structure and properties of these supramolecular assemblies are dictated by the coordination geometry of the metal ion and the nature of the organic ligand. mdpi.com The presence of the 4-methoxyphenyl (B3050149) group can play a crucial role in directing the self-assembly process through intermolecular interactions such as hydrogen bonding and π-π stacking, influencing the final topology and functionality of the material. nih.gov

Table 1: Potential Polymer Architectures from this compound

Polymer TypeMonomer/PrecursorKey LinkagePotential Properties
Poly(1,3,4-thiadiazole)This compound and a dicarboxylic acid/dianhydride1,3,4-Thiadiazole ringThermal stability, specific electronic properties
Coordination PolymerThis compound and metal ionsMetal-ligand coordination bondsPorosity, catalytic activity, luminescence

Components in Self-Assembled Systems

The principles of molecular self-assembly, driven by non-covalent interactions, can be harnessed to organize this compound derivatives into well-defined nanostructures. By modifying the molecule to create amphiphilic structures, for example by introducing long alkyl chains, it is possible to induce self-assembly in solution to form micelles, vesicles, or other ordered aggregates. nih.govrsc.orgnih.govrsc.org

The aromatic 4-methoxyphenyl group can participate in π-π stacking interactions, while the thiohydrazide moiety can form strong hydrogen bonds, both of which are key driving forces for self-assembly. nih.gov The resulting supramolecular structures can have applications in areas such as drug delivery, where the hydrophobic core of a micelle could encapsulate a drug molecule, or in the templated synthesis of nanomaterials. The specific morphology of the self-assembled structures can be tuned by altering factors such as solvent, temperature, and the chemical structure of the derivative. nih.gov

Table 2: Driving Forces in the Self-Assembly of this compound Derivatives

Interaction TypeMolecular Moiety InvolvedContribution to Self-Assembly
Hydrogen BondingThiohydrazide group (-CSNHNH2)Directional and strong, promotes ordered packing
π-π Stacking4-Methoxyphenyl groupContributes to the stability of aggregated structures
Hydrophobic InteractionsIntroduced alkyl chains (in derivatives)Drives the formation of core-shell structures in aqueous media
Van der Waals ForcesEntire moleculeGeneral attractive forces contributing to aggregation

Methodological Innovations in Organic Synthesis Using Thiohydrazides

Thiohydrazides and their derivatives are not only building blocks for materials but also serve as versatile reagents and catalysts in the development of new synthetic methodologies.

Electrocatalytic Applications

While direct electrocatalytic applications of this compound are an emerging area of research, the broader class of compounds containing thiohydrazide and related functionalities has shown promise. Metal complexes featuring ligands with sulfur and nitrogen donor atoms are known to be active electrocatalysts for various reactions, most notably the hydrogen evolution reaction (HER). shd-pub.org.rsrsc.orgbohrium.comotago.ac.nz

The thiohydrazide moiety in this compound can act as a ligand to coordinate with transition metals like cobalt, nickel, or copper. The resulting metal complexes could potentially facilitate the reduction of protons to hydrogen gas. shd-pub.org.rs The electronic properties of the ligand, influenced by the electron-donating methoxy group, can tune the catalytic activity of the metal center. The development of such molecular electrocatalysts is a significant area of research aimed at producing hydrogen from water under mild conditions. bohrium.com

Photocatalytic Applications

The field of photocatalysis can also benefit from the unique properties of thiohydrazide derivatives. Metal sulfide (B99878) nanoparticles, such as zinc sulfide (ZnS) and cadmium sulfide (CdS), are well-known photocatalysts. nih.govnih.govrsc.org Thiohydrazides, including this compound, can serve as a sulfur source in the synthesis of these nanoparticles. For instance, the thermal decomposition of a metal complex of this compound could provide a route to metal sulfide nanoparticles with controlled size and morphology. nih.gov

Furthermore, the organic part of the molecule can influence the photocatalytic properties. The aromatic ring system could act as a photosensitizer, absorbing light and transferring energy to the catalytic center. Metal complexes of thiohydrazides could also be employed in the photocatalytic degradation of organic pollutants. nih.govnih.govyoutube.comresearchgate.net The complex would absorb light, generate reactive oxygen species, and subsequently mineralize the pollutants. The 4-methoxy group might affect the light absorption properties and the stability of the photocatalyst.

Table 3: Summary of Catalytic Applications

ApplicationRole of this compoundPotential Reaction
ElectrocatalysisLigand for transition metal catalystsHydrogen Evolution Reaction (HER)
PhotocatalysisSulfur source for metal sulfide nanoparticlesDegradation of organic dyes
PhotocatalysisLigand in photocatalytic metal complexesOxidation of organic substrates

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